molecular formula C9H7N3OS B276104 2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one

2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one

Cat. No. B276104
M. Wt: 205.24 g/mol
InChI Key: ZWIXIYGXWQLICW-UHFFFAOYSA-N
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Description

2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one, commonly known as TBT, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. TBT is a member of the triazinobenzothiazole family and is widely used in the synthesis of various compounds.

Mechanism of Action

The mechanism of action of TBT is not well understood. However, it is believed that TBT acts by inhibiting the activity of enzymes involved in DNA synthesis and repair. This leads to the accumulation of DNA damage and ultimately results in cell death. TBT has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process.
Biochemical and Physiological Effects
TBT has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. TBT has also been shown to induce apoptosis in cancer cells, which is a promising therapeutic approach for cancer treatment. Additionally, TBT has been shown to have antimicrobial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

TBT has several advantages for lab experiments. It is readily available and can be synthesized using various methods, which makes it easy to obtain. TBT is also stable under various conditions, which makes it a suitable candidate for various applications. However, TBT has some limitations, including its toxicity and potential side effects. Therefore, it is important to use appropriate safety measures when handling TBT.

Future Directions

There are several future directions for TBT research. One direction is to explore the potential of TBT as an anticancer agent. Further studies are needed to determine the optimal dosage and delivery method of TBT for cancer treatment. Another direction is to investigate the potential of TBT as a fluorescent probe for the detection of biomolecules. Additionally, further studies are needed to understand the mechanism of action of TBT and its potential side effects.
Conclusion
In conclusion, TBT is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. TBT has been used as a fluorescent probe, catalyst, and anticancer agent. It has also been shown to have antimicrobial activity. TBT has several advantages for lab experiments, but it also has some limitations. Further studies are needed to explore the potential of TBT in various applications and to understand its mechanism of action and potential side effects.

Synthesis Methods

TBT can be synthesized by a variety of methods, including the reaction of 2-aminobenzothiazole with cyanogen chloride, followed by the addition of ammonia and hydrazine hydrate. Another method involves the reaction of 2-aminobenzothiazole with triphosgene, followed by the addition of hydrazine hydrate. These methods have been extensively studied and optimized to produce high yields of TBT.

Scientific Research Applications

TBT has been widely used in scientific research due to its unique chemical properties. It has been used as a fluorescent probe for the detection of various biomolecules, including DNA, RNA, and proteins. TBT has also been used as a catalyst in various chemical reactions, such as the synthesis of pyrazoles and pyridines. Additionally, TBT has been used as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

Molecular Formula

C9H7N3OS

Molecular Weight

205.24 g/mol

IUPAC Name

2,4-dihydro-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3-one

InChI

InChI=1S/C9H7N3OS/c13-8-5-12-6-3-1-2-4-7(6)14-9(12)11-10-8/h1-4H,5H2,(H,10,13)

InChI Key

ZWIXIYGXWQLICW-UHFFFAOYSA-N

SMILES

C1C(=O)NN=C2N1C3=CC=CC=C3S2

Canonical SMILES

C1C(=O)NN=C2N1C3=CC=CC=C3S2

Origin of Product

United States

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